Methyl 3-(4-aminophenoxy)benzoate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. The structural representation reveals a complex molecular architecture consisting of a benzoate ester core with a meta-positioned phenoxy substituent bearing a para-amino group. The base structure can be described as a methyl ester of 3-(4-aminophenoxy)benzoic acid, where the carboxylic acid functionality has been esterified with methanol.
The compound's structural formula demonstrates the presence of an ether linkage connecting two aromatic rings, with one ring bearing the amino functionality and the other containing the ester group. The canonical Simplified Molecular Input Line Entry System notation for this compound is represented as Cl.COC(=O)C1C=CC=C(C=1)OC1=CC=C(N)C=C1. This notation clearly illustrates the connectivity between the methyl benzoate moiety and the aminophenoxy substituent.
The International Chemical Identifier representation provides additional structural clarity: InChI=1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H. This standardized notation emphasizes the distinct molecular components and their arrangement within the overall structure. The presence of the hydrochloride moiety is clearly delineated, showing the salt formation between the organic base and hydrochloric acid.
Properties
IUPAC Name |
methyl 3-(4-aminophenoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3.ClH/c1-17-14(16)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12;/h2-9H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMINGMSMDBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenoxy)benzoate hydrochloride typically involves the esterification of 3-(4-aminophenoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenoxy)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-aminophenoxy)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzoate Derivatives
The structural uniqueness of Methyl 3-(4-aminophenoxy)benzoate hydrochloride lies in its substituent arrangement. Below is a comparative analysis with structurally related compounds from the evidence:
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects: The 4-aminophenoxy group in the target compound introduces polarity and hydrogen-bonding capability, distinguishing it from lipophilic analogs like the piperidinylmethoxy derivative .
- Heterocyclic vs.
Physicochemical Properties and Stability
- Solubility : Hydrochloride salts (e.g., and ) generally exhibit high water solubility due to ionic character, critical for biological applications .
- Melting Points: Analogous compounds like 3-[[4-(4-formyl-2-methoxyphenoxy)-triazin-2-yl]amino]benzoic acid () show high melting points (217.5–220°C), indicative of crystalline stability .
- Purity : Commercial derivatives (e.g., ) often specify ≥95% purity, aligning with pharmaceutical intermediate standards .
Biological Activity
Methyl 3-(4-aminophenoxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H13ClN2O3 and a molecular weight of 279.72 g/mol. It consists of a benzoate ester core with an aminophenoxy substituent, which contributes to its unique chemical properties and biological activities. The compound is typically utilized as a hydrochloride salt, enhancing its solubility in biological systems .
The primary mechanism of action for this compound involves its role as an inhibitor of sodium channels . It has been shown to decrease locomotor activity in animal models such as mice and rats, indicating central nervous system effects . The compound acts as a competitive inhibitor by binding to specific residues near the sodium channel pore region, effectively hindering ion flux and nerve signal propagation to muscles .
Additionally, this compound exhibits anti-inflammatory properties by inhibiting prostaglandin synthesis in mouse macrophages (Miapaca-2 cells), suggesting potential applications in treating inflammatory conditions .
1. Neuropharmacological Effects
This compound has demonstrated significant effects on locomotor activity in experimental models. Studies indicate that it can reduce spontaneous movement, which may be linked to its sodium channel blocking activity. This effect is particularly relevant for investigating potential treatments for conditions characterized by excessive neuronal excitability.
2. Anti-inflammatory Activity
Research has highlighted the compound's ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation. This property positions this compound as a candidate for further investigation in anti-inflammatory drug development .
3. Cardiac Effects
The compound has also been studied for its cardiac effects, both in acute toxicity models and chronic administration experiments. These studies suggest that it may influence cardiac function through its action on sodium channels, which are critical for cardiac excitability and conduction .
Study on Sodium Channel Inhibition
In a controlled study, this compound was administered to rodents to assess its impact on locomotion and sodium channel activity. Results indicated a statistically significant reduction in locomotor activity compared to control groups, correlating with increased sodium channel inhibition observed through electrophysiological recordings .
Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of the compound involved treating Miapaca-2 cells with varying concentrations of this compound. The findings revealed a dose-dependent decrease in prostaglandin E2 levels, confirming its role as an anti-inflammatory agent through inhibition of cyclooxygenase enzymes .
Summary Table of Biological Activities
Q & A
How can researchers optimize the synthesis yield of methyl 3-(4-aminophenoxy)benzoate hydrochloride while minimizing impurities?
Basic Research Question
The synthesis typically involves esterification of 3-(4-aminophenoxy)benzoic acid with methanol under acid catalysis, followed by salt formation with HCl. Key factors for yield optimization include:
- Reaction Temperature : Maintain reflux conditions (~110–120°C) to drive esterification to completion while avoiding side reactions like hydrolysis .
- Catalyst Selection : Use concentrated sulfuric acid or p-toluenesulfonic acid for efficient ester formation .
- Purification Steps : Post-reaction neutralization with sodium bicarbonate and recrystallization from ethanol/water mixtures reduce impurities (e.g., unreacted starting materials) .
- HPLC Monitoring : Regularly assess purity (>98%) during intermediate stages to identify side products early .
What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
Advanced Research Question
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) to verify the 4-aminophenoxy substitution pattern .
- 2D-COSY/HMBC : Resolve overlapping peaks and confirm connectivity between the benzoate ester and aminophenoxy groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 292.0952 for C₁₄H₁₄NO₃·HCl) and fragment patterns .
- X-ray Crystallography : Resolve stereochemical uncertainties in crystalline derivatives, particularly for chiral analogs .
How does the stereochemistry of substituents influence the biological activity of this compound analogs?
Advanced Research Question
Stereochemical variations (e.g., R/S configurations in side chains) significantly alter receptor binding:
- Enantiomeric Activity : For chiral analogs like methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride, the (R)-configuration shows higher affinity for serotonin receptors compared to (S)-isomers .
- Molecular Dynamics Simulations : Predict interactions with target enzymes (e.g., kinase inhibition) by modeling hydrogen bonding and steric clashes caused by stereocenters .
- In Vitro Validation : Compare IC₅₀ values of enantiomers in cell-based assays to correlate structure-activity relationships .
How should researchers address contradictions in solubility data for this compound across different solvent systems?
Basic Research Question
Reported solubility discrepancies arise from pH and ionic strength variations:
- Aqueous Solubility : The hydrochloride salt enhances water solubility (e.g., ~50 mg/mL at pH 3) but precipitates in neutral/basic conditions due to free base formation .
- Organic Solvents : Use DMSO or DMF for stock solutions (>10 mM) but avoid prolonged storage due to ester hydrolysis .
- Standardization : Document solvent purity, temperature, and agitation methods to ensure reproducibility .
What strategies mitigate toxicity risks during in vivo studies of this compound?
Advanced Research Question
Preclinical safety assessments require:
- Acute Toxicity Screening : Dose rodents at 50–100 mg/kg and monitor for respiratory/cardiovascular distress, referencing safety data from structurally related aryl amines .
- Metabolite Profiling : Identify hepatotoxic metabolites (e.g., quinone imines) via LC-MS/MS and implement CYP450 inhibitors if necessary .
- Protective Measures : Use fume hoods and PPE to prevent inhalation/contact, as aminophenoxy derivatives may cause mucosal irritation .
How can computational methods improve the design of this compound analogs with enhanced bioactivity?
Advanced Research Question
Leverage in silico tools for rational drug design:
- Docking Studies : Screen analogs against target proteins (e.g., PARP-1) using AutoDock Vina to prioritize candidates with high binding scores .
- QSAR Modeling : Correlate substituent electronegativity or logP values with antibacterial efficacy (e.g., against S. aureus) .
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability) before synthesis .
What are the key differences in reactivity between this compound and its non-aminated analogs?
Basic Research Question
The 4-aminophenoxy group introduces unique reactivity:
- Electrophilic Substitution : The amine directs electrophiles to the para position of the phenoxy ring, enabling regioselective bromination or nitration .
- Oxidation Sensitivity : Air-sensitive amines require inert atmospheres (N₂/Ar) during reactions to prevent oxidation to nitro derivatives .
- Salt Stability : Hydrochloride salts resist hydrolysis better than free bases in aqueous media .
How do researchers validate the purity of this compound in multi-step syntheses?
Basic Research Question
Purity validation combines chromatography and spectroscopy:
- HPLC-DAD : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify residual solvents (<0.1%) and byproducts .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- FT-IR : Verify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
